molecular formula C10H14N2O2 B2407791 4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine CAS No. 2415539-39-6

4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine

Cat. No.: B2407791
CAS No.: 2415539-39-6
M. Wt: 194.234
InChI Key: NSVMWDLSKVZGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an oxetane ring attached via a methoxy group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms with fewer double bonds or functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-methoxypyrimidine: Lacks the oxetane ring, making it less sterically hindered and potentially less reactive.

    4,6-Dimethyl-2-(methoxymethyl)pyrimidine: Similar structure but with a methoxymethyl group instead of an oxetane ring, affecting its chemical properties and reactivity.

Uniqueness

4,6-Dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing new chemical entities with specific biological activities.

Properties

IUPAC Name

4,6-dimethyl-2-(oxetan-2-ylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-6-9-3-4-13-9/h5,9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVMWDLSKVZGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC2CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.